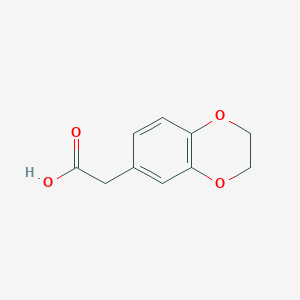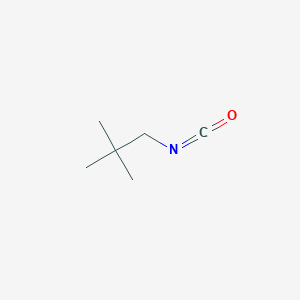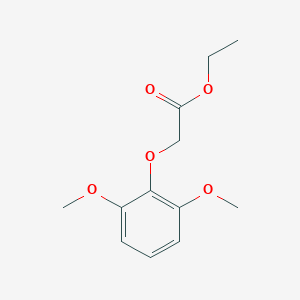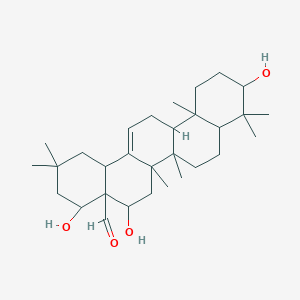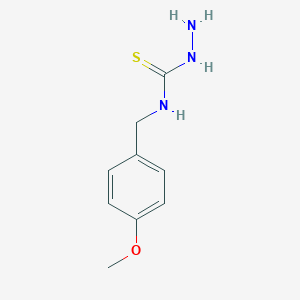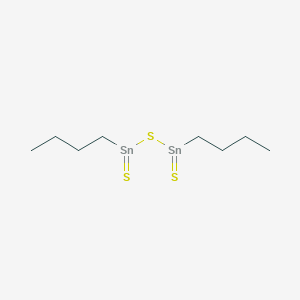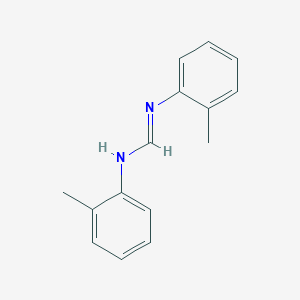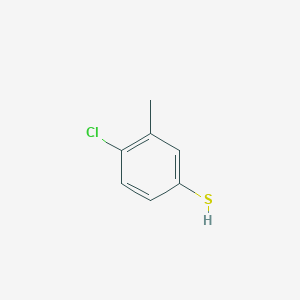![molecular formula C13H21NO2 B096974 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- CAS No. 19343-24-9](/img/structure/B96974.png)
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-" is not directly mentioned in the provided papers. However, the papers discuss various related compounds that share structural similarities, such as amino-propanol derivatives and compounds with aryloxy and phenyl groups. These compounds are often synthesized for their potential biological activities, such as beta-adrenergic blocking properties , or for their roles in the synthesis of heterocyclic systems .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors. For example, 1-phenyl-1-amino-2, 3-propanediol was synthesized through ammonolysis of 2,3-epoxy-3-phenyl-1-propanol . Another example is the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, which involved separation of isomers and characterization by techniques such as TLC and HPLC . These methods could potentially be adapted for the synthesis of "2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-".
Molecular Structure Analysis
The molecular structure of compounds similar to "2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-" is characterized by the presence of an amino group attached to a propanol backbone, with various substituents that can influence the compound's properties. For instance, the presence of a methoxy group and its position on the phenyl ring can significantly affect the compound's activity . The molecular structure is crucial for the compound's biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to the one often include substitutions and ring closures. For example, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone demonstrates the complexity of reactions that these compounds can undergo10. Additionally, the reactivity of such compounds can be manipulated by introducing different functional groups, which can lead to a variety of products with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino-propanol derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the melting point, as seen with 1-phenyl-1-amino-2, 3-propanediol . The solubility, boiling point, and stability of these compounds can also vary depending on the attached groups. The presence of a phenyl group can contribute to the lipophilicity of the compound, which is important for its biological activity and pharmacokinetics .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Metabolism
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, and its derivatives have been extensively studied in the field of chemical synthesis. For example, the asymmetric synthesis of its derivatives, such as 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, has been detailed, providing insights into the metabolic processes and the assignment of absolute configurations of diastereoisomers (Shetty & Nelson, 1988). This research is pivotal in understanding the polymorphic control over metabolic pathways in pharmacological contexts.
Material Science and Engineering
In material science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, showcases the potential for creating advanced materials with enhanced properties. These amine-modified polymers exhibit increased thermal stability and are proposed for medical applications due to their promising biological activities (Aly, Aly, & El-Mohdy, 2015).
Pharmacology and Medicinal Chemistry
In pharmacology, novel compounds designed based on the pharmacophore of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, have shown significant uterine relaxant activity. This activity was observed both in vitro on isolated rat uterus and in vivo in pregnant rats, indicating potential applications in obstetrics (Viswanathan, Kodgule, & Chaudhari, 2005).
Organic Chemistry
In organic chemistry, the study of chiral ligands derived from compounds related to 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, emphasizes the importance of bulky N-alkyl groups in controlling enantioselectivity in reactions. This research contributes to the broader understanding of asymmetric synthesis, which is fundamental in the development of enantioselective pharmaceuticals (Dai, Zhu, & Hao, 2000).
Eigenschaften
IUPAC Name |
1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNLBMRIAQKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338881 |
Source


|
| Record name | 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- | |
CAS RN |
19343-24-9 |
Source


|
| Record name | 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


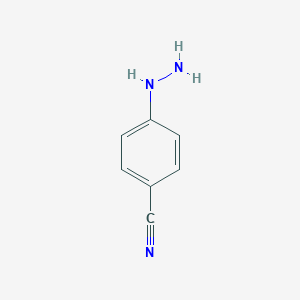
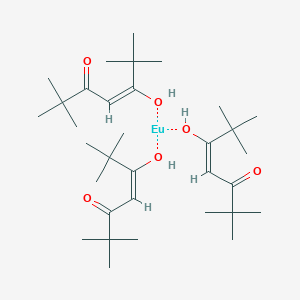
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)

